molecular formula C12H14N2O2 B2783958 methyl 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1607438-83-4

methyl 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B2783958
CAS No.: 1607438-83-4
M. Wt: 218.256
InChI Key: RPDZEMLVGSJIBE-UHFFFAOYSA-N
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Description

Methyl 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core with three methyl substituents at positions 2, 3, and 3, and a methyl ester group at position 4. This structure confers unique physicochemical properties, such as increased lipophilicity compared to non-methylated analogs, which may influence bioavailability and metabolic stability.

Properties

IUPAC Name

methyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-12(2,3)9-5-8(11(15)16-4)6-13-10(9)14-7/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDZEMLVGSJIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1607438-83-4
Record name methyl 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylic acid with methanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

  • Acidic Hydrolysis :
    Reacting with aqueous HCl or H₂SO₄ generates 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylic acid ( ). This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

    RCOOCH3+H2OH+RCOOH+CH3OH\text{RCOOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{RCOOH} + \text{CH}_3\text{OH}
  • Basic Hydrolysis (Saponification) :
    Treatment with NaOH or KOH produces the carboxylate salt, which can be acidified to isolate the free acid .

Multi-Component Bicyclization Reactions

The compound participates in cyclization reactions to form polycyclic heteroaromatic systems. A notable example involves its use in four-component bicyclization protocols:

  • Reaction Partners : Arylglyoxals, pyrazol-5-amines, and dimedone .

  • Conditions : Acetic acid as a promoter under microwave irradiation (110°C, 25–30 min).

  • Product : Cyclopenta[d]pyrazolo[3,4-b]pyridines (e.g., 5a and 5o in ), which exhibit fused tricyclic architectures.

Reaction TypeConditionsProductYieldSource
Four-component bicyclizationAcOH, MW, 110°C, 25–30 minCyclopenta[d]pyrazolo[3,4-b]pyridines61–82%

Nucleophilic Acyl Substitution

The ester group is susceptible to nucleophilic attack, enabling functional group interconversion:

  • Aminolysis : Reaction with primary or secondary amines produces substituted amides.

  • Transesterification : Alcohols in acidic or basic media can replace the methyl group, forming new esters.

Electrophilic Aromatic Substitution

The pyrrolopyridine core may undergo electrophilic substitution, though the electron-donating methyl groups at positions 2 and 3 likely direct reactivity. Potential reactions include:

  • Nitration : Limited by steric hindrance from methyl groups.

  • Halogenation : Chlorination or bromination at electron-rich positions.

Tautomerism and Stability

Density functional theory (DFT-B3LYP) calculations on analogous compounds (e.g., 1b and 5c in ) reveal tautomeric equilibria between 3H-pyrrol-3-one and 1H-pyrrol-3-ol forms. The ester group stabilizes intermediates through inductive effects .

Key Mechanistic Insights

  • Cyclization Pathways : Intramolecular 5-exo-trig cyclization (as in ) is favored due to the stability of the aromatic pyrrolopyridine system.

  • Electronic Effects : The ester’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, facilitating hydrolysis and nucleophilic substitution .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors. One specific derivative demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values indicating significant efficacy in inhibiting breast cancer cell proliferation and inducing apoptosis in vitro. This positions methyl 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylate as a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Properties
Research has also indicated that derivatives of pyrrolo[2,3-b]pyridine can exhibit anti-inflammatory effects. The structure of this compound facilitates interactions that may inhibit inflammatory pathways, making it suitable for developing new anti-inflammatory drugs .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as an important building block in organic synthesis. Its unique molecular structure allows for the formation of various derivatives through chemical modifications. This versatility is crucial for synthesizing more complex compounds that may have desirable biological activities .

Flavor and Fragrance Industry

While not directly related to the compound itself, related pyrazine compounds are known to contribute to flavor profiles in food products. The structural similarities suggest that this compound could potentially be explored for similar applications in flavor enhancement or fragrance formulation .

Case Studies and Research Findings

Study Focus Findings
Study on FGFR inhibitors Anticancer ActivityCompound exhibited potent FGFR inhibition with low IC50 values; significant effects on breast cancer cell lines.
Anti-inflammatory research Inflammatory ResponseDerivatives showed potential to inhibit inflammatory pathways; structure suggests further exploration in drug development.
Organic synthesis applications Building Block UtilityHighlighted as a versatile starting material for synthesizing complex organic molecules.

Mechanism of Action

The mechanism of action of methyl 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Lipophilicity: The 2,3,3-trimethyl variant (logP ~2.5 estimated) is more lipophilic than the parent compound (logP ~1.2) or brominated analog (logP ~1.8), which may enhance membrane permeability but reduce aqueous solubility . Bioactivity: Leramistat’s 4-amino-cyanoacetyl substitution is critical for JAK inhibition, whereas the trimethyl compound lacks functional groups (e.g., amino, cyano) associated with kinase-targeting activity .

Synthetic Utility :

  • Brominated derivatives (e.g., methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate) serve as intermediates for cross-coupling reactions, whereas the trimethyl compound’s steric hindrance may limit reactivity in such steps .
  • Ethyl esters (e.g., Leramistat) are often preferred for in vivo studies due to slower esterase hydrolysis compared to methyl esters .

Pharmacological Potential: While JAK inhibitors like Leramistat are optimized for topical anti-inflammatory use, the trimethyl compound’s lack of polar groups suggests it may require structural modification for therapeutic relevance .

Biological Activity

Methyl 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS Number: 1607438-83-4) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse scholarly sources.

  • Molecular Formula : C12_{12}H14_{14}N2_2O
  • Molecular Weight : 218.26 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core with a carboxylate ester functional group.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functionalization processes. Specific synthetic routes are detailed in literature focusing on pyrrolo derivatives .

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of various pyrrolo[2,3-b]pyridine derivatives against several cancer cell lines. Notably:

  • Cytotoxicity : The compound has shown promising results in inhibiting the growth of human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). Growth inhibition was observed in the range of 0.12 μM to 9.84 μM .
Cell Line IC50 (μM)
A549 (Lung Cancer)0.12 - 9.84
HeLa (Cervical)0.12 - 9.84
MDA-MB-231 (Breast)0.12 - 9.84

The mechanism by which this compound exerts its anticancer effects involves:

  • DNA Intercalation : The compound can intercalate into calf thymus DNA, forming a complex that potentially blocks DNA replication .
  • Kinase Inhibition : It has been suggested that similar compounds exhibit inhibitory activity against various kinases involved in tumor progression and cellular proliferation .

Case Studies

  • In Vitro Studies : A series of analogues were synthesized and evaluated for their antiproliferative activity against different cancer cell lines using the sulforhodamine B assay method. Compounds exhibiting significant growth inhibition were further analyzed for their molecular interactions through docking simulations .
  • Selectivity Profiles : Some studies have indicated that derivatives related to methyl 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine show selectivity towards specific kinases such as VEGFR-2 with IC50 values around 1.46 μM . This selectivity is crucial for reducing off-target effects in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for methyl 2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via cyclization of substituted furan and pyrrole precursors under acidic catalysis (e.g., strong acids like H₂SO₄ or TsOH). Elevated temperatures (80–120°C) and solvents such as toluene or dichloromethane are critical for facilitating ring closure. For example, cyclization of 2-methylfuran derivatives with 3-methylpyrrole analogs yields the core structure, with subsequent esterification introducing the carboxylate group .
  • Key Variables : Catalyst strength, solvent polarity, and temperature profile must be optimized to minimize side products (e.g., over-alkylation or decomposition). Yields typically range from 45–75% under controlled conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm regioselectivity (e.g., methyl groups at positions 2,3,3).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C12_{12}H16_{16}N2_2O2_2, expected m/z ≈ 236.12).
  • X-ray Crystallography : Resolves stereochemical ambiguities in the fused pyrrolopyridine system .

Q. How can researchers purify this compound to ≥95% purity?

  • Purification Workflow :

Liquid-Liquid Extraction : Separate organic phases using ethyl acetate/water to remove polar impurities.

Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) isolates the target compound.

Recrystallization : Use ethanol or acetonitrile for final polishing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in derivatives?

  • Strategy :

  • Substituent Variation : Introduce electron-withdrawing (e.g., -F, -Br) or donating groups (e.g., -OCH₃) at positions 5 or 7 to modulate electronic properties.
  • In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) to correlate substituents with IC50_{50} values.
  • Example : Bromination at position 5 (as in Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate) enhances electrophilicity for cross-coupling reactions, enabling library diversification .

Q. How should researchers address contradictory bioactivity data across studies?

  • Resolution Framework :

Controlled Replication : Standardize assay conditions (e.g., cell passage number, solvent controls).

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to validate binding hypotheses against conflicting targets.

Meta-Analysis : Compare datasets using tools like Rosetta or Schrödinger to identify outliers or confounding variables .

Q. What strategies improve regioselectivity in functionalizing the pyrrolopyridine core?

  • Approach :

  • Directed Metalation : Use directing groups (e.g., -COOCH₃) to guide halogenation or cross-coupling at specific positions.
  • Protecting Groups : Temporarily block reactive sites (e.g., NH with Tosyl groups) during multi-step syntheses .
    • Example : Pd-mediated Suzuki coupling of 3-iodo derivatives with aryl boronic acids achieves >80% regioselectivity for position 5 .

Q. How can computational tools predict the compound’s reactivity or metabolic stability?

  • Methods :

  • Quantum Mechanics (QM) : Calculate frontier molecular orbitals (FMOs) to identify reactive sites (e.g., HOMO-LUMO gaps).
  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate solubility, CYP450 interactions, and toxicity profiles.
  • Reaction Path Search : ICReDD’s quantum-chemical workflows optimize reaction conditions (e.g., solvent, catalyst) in silico before lab validation .

Safety and Best Practices

  • Handling : Use PPE (gloves, goggles) and conduct reactions in fume hoods due to potential irritancy (e.g., brominated intermediates) .
  • Waste Disposal : Halogenated byproducts require segregation and neutralization before disposal.

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